N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea
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Overview
Description
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea, commonly known as DMPU, is a widely used organic compound in various scientific research applications. It is an efficient and versatile solvent that is commonly used in organic synthesis, as well as in the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DMPU is not fully understood. However, it is believed to act as a hydrogen bond acceptor, forming hydrogen bonds with other molecules. This property allows it to solvate a wide range of organic compounds, making it an efficient solvent for organic synthesis.
Biochemical and Physiological Effects
DMPU has been shown to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells, making it a promising compound for cancer research. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation.
Advantages and Limitations for Lab Experiments
DMPU has several advantages for lab experiments. It is a highly polar aprotic solvent that is compatible with a wide range of organic compounds. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the lab.
However, DMPU also has some limitations for lab experiments. It is relatively expensive compared to other solvents, and it can be difficult to remove from reaction mixtures. It can also be difficult to dispose of, as it is classified as a hazardous waste.
Future Directions
There are several future directions for the use of DMPU in scientific research. One potential application is in the development of new cancer treatments. DMPU has been shown to have an inhibitory effect on the growth of cancer cells, making it a promising compound for cancer research.
Another potential application is in the study of the physiological effects of various compounds. DMPU has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation.
Conclusion
In conclusion, DMPU is a versatile and efficient solvent that is widely used in scientific research. It has a range of applications in organic synthesis and the study of biochemical and physiological effects. While it has some limitations for lab experiments, it has several advantages and promising future directions for research.
Synthesis Methods
The synthesis of DMPU involves the reaction of 3,4-dimethoxyaniline and 2-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The resulting product is then purified through recrystallization to obtain pure DMPU.
Scientific Research Applications
DMPU is widely used in scientific research due to its unique properties as a solvent. It is a highly polar aprotic solvent that is compatible with a wide range of organic compounds. It is commonly used in organic synthesis, as it can dissolve a wide range of organic compounds, including polar and nonpolar compounds.
DMPU is also used in the study of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells, making it a promising compound for cancer research. It has also been used in the study of the physiological effects of various compounds, including drugs and toxins.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-4-5-7-13(11)18-16(19)17-12-8-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMODVYHUAOOIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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